N-(4-chlorophenyl)-4-ethoxybenzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology
Benzamide derivatives, a class of compounds characterized by a benzene (B151609) ring attached to an amide group, are of profound importance in modern chemical biology and medicinal chemistry. The versatility of the benzamide scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has made benzamides a privileged structure in drug discovery and agrochemistry.
Researchers have successfully synthesized a multitude of benzamide derivatives and investigated their biological activities. These compounds have been shown to interact with a wide array of biological targets, including enzymes and receptors. For instance, various N-substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors for cancer therapy, while others act as potent antagonists for signaling pathways like the Hedgehog pathway, which is also implicated in cancer. uni.lusigmaaldrich.com Furthermore, the benzamide core is present in compounds developed for their antiviral, antibacterial, fungicidal, and insecticidal properties. nih.govnih.gov The ability of the amide group to form stable hydrogen bonds is a key factor in its capacity to bind effectively to biological targets. nih.gov The strategic incorporation of different substituents, such as the chloro and ethoxy groups in the title compound, can significantly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. nih.govmdpi.com
Overview of N-(4-chlorophenyl)-4-ethoxybenzamide in Scientific Literature
Despite the broad interest in its structural class, this compound itself is not extensively documented in peer-reviewed scientific literature. Its presence is primarily noted in the catalogs of chemical suppliers, where it is available for procurement by researchers. sigmaaldrich.comsigmaaldrich.com These commercial listings provide basic chemical information but are not accompanied by detailed analytical or biological data. sigmaaldrich.com
The synthesis of this compound can be inferred from standard and well-established chemical methods for amide bond formation. A common approach involves the reaction of 4-ethoxybenzoyl chloride with 4-chloroaniline (B138754). nih.gov Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the condensation of 4-ethoxybenzoic acid and 4-chloroaniline. researchgate.net
While direct research on this specific ethoxy derivative is sparse, significant research exists for its close analogue, N-(4-chlorophenyl)-4-methoxybenzamide, which differs only by a single methylene (B1212753) group in the alkoxy chain. This suggests that this compound is a recognized, albeit understudied, member of this chemical family.
Scope and Objectives of Academic Investigation into this compound Research
The primary objective of academic investigation into a compound like this compound would be to characterize its physicochemical properties and explore its potential biological activities. Based on the research conducted on its analogues, several key research aims can be proposed:
Synthesis and Characterization: The initial step would involve the synthesis of the compound and its thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Screening: A crucial objective would be to screen the compound against a variety of biological targets to identify any potential therapeutic or agrochemical applications. Drawing parallels from its analogues, this could include assays for antiviral (specifically against viruses like HBV), anticancer, or enzyme inhibitory activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A key goal would be to understand how the 4-ethoxy group influences the compound's activity compared to other analogues, such as the widely studied 4-methoxy derivative. SAR studies help in designing more potent and selective molecules by systematically altering parts of the chemical structure.
Lead Compound Development: Should initial screenings reveal significant biological activity, further research would focus on optimizing the compound's structure to enhance its efficacy and drug-like properties, potentially developing it into a lead compound for a new therapeutic agent or pesticide. nih.govresearchgate.net The investigation would aim to place this compound within the broader context of benzamide research, filling a gap in the current understanding of this chemical series.
Data Tables
Table 1: Chemical Properties of this compound
This interactive table provides a summary of the key chemical identifiers and properties for the compound.
| Property | Value | Source |
| CAS Number | 346721-79-7 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C15H14ClNO2 | sigmaaldrich.com |
| Molecular Weight | 275.737 g/mol | sigmaaldrich.com |
| MDL Number | MFCD01032751 | sigmaaldrich.com |
Table 2: Examples of Related Benzamide Analogues in Research
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLGHAFMOXIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357606 | |
| Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346721-79-7 | |
| Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of N 4 Chlorophenyl 4 Ethoxybenzamide
Established Synthetic Pathways for Benzamide (B126) Core Formation
The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods have been established for this purpose. These methods are foundational for the synthesis of N-(4-chlorophenyl)-4-ethoxybenzamide and its related structures.
Conventional Reaction Methodologies for this compound Analogues
The most common and enduring method for synthesizing N-aryl benzamides is the Schotten-Baumann reaction. byjus.comwikipedia.orgiitk.ac.inchemistnotes.com This reaction typically involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. byjus.comchemistnotes.com For the synthesis of this compound, this would involve the reaction of 4-chloroaniline (B138754) with 4-ethoxybenzoyl chloride. The base, often aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. byjus.com The reaction is often carried out in a two-phase system, where the reactants and product remain in an organic solvent, while the base is in the aqueous phase. wikipedia.org
Another conventional approach involves the use of coupling reagents to facilitate the amide bond formation directly from a carboxylic acid and an amine, thus avoiding the need to first prepare the acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. nih.govresearchgate.net For instance, the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was successfully achieved by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline using DCC and HOBt. researchgate.net
| Starting Materials | Reaction Conditions | Product | Reference |
| 4-Hydroxybenzoic acid, Thionyl chloride, 4-Chloroaniline | Not specified | N-(4-chlorophenyl)-4-hydroxybenzamide | nanobioletters.com |
| 2-(3-Chlorophenyl)ethan-1-amine, 4-Nitrobenzoyl chloride | Triethylamine, Dichloromethane | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |
| 2-Methoxy-4-methylbenzoic acid, 4-Chloroaniline | DCC, HOBt, Acetonitrile | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | researchgate.net |
| 3-Amino-4-methoxybenzoic acid, Dimethyl sulfate (B86663); then 4-chloroaniline | NaOH/H2O; then DIC, HOBt | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | nih.gov |
Advanced Catalytic Approaches in Benzamide Synthesis (e.g., Copper-Catalyzed C-N Bond Formation)
To overcome some of the limitations of conventional methods, such as the use of stoichiometric activating agents and potentially harsh reaction conditions, advanced catalytic systems have been developed. Copper-catalyzed C-N bond formation, a modern iteration of the Ullmann condensation, has emerged as a powerful tool for the synthesis of N-aryl amides. nih.gov These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand.
The mechanism of the copper-catalyzed N-arylation of amides is thought to involve a Cu(I) amidate complex. nih.gov The presence of a chelating diamine ligand can be crucial for controlling the concentration of the active catalytic species. This methodology allows for the efficient coupling of a wide variety of substrates, including those with functional groups that might not be compatible with more traditional methods. nih.gov For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, which avoids the need for protecting the carboxylic acid group. cas.org While a specific example for this compound is not detailed in the provided literature, the general applicability of this method suggests its potential for the synthesis of this compound from 4-ethoxybenzamide (B1582668) and 1-chloro-4-iodobenzene, or from 4-chloroaniline and 4-ethoxy-iodobenzamide, under appropriate copper-catalyzed conditions.
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, this has led to the development of more environmentally benign methodologies.
Ultrasound-Assisted Synthetic Techniques
Ultrasound irradiation has been successfully employed as a green and efficient technique to promote organic reactions. nih.govmdpi.comresearchgate.netnih.gov The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, is responsible for the observed rate enhancements. researchgate.net
An ultrasound-mediated one-pot synthesis of N-substituted amides from carboxylic acids and amines has been reported, demonstrating the versatility of this technique for both aryl and alkyl substrates. nih.gov This approach offers a rapid and reliable method for preparing secondary carboxamides. Furthermore, ultrasound has been used to promote the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, highlighting its utility in the synthesis of complex heterocyclic systems derived from benzamides. researchgate.net The synthesis of various heterocyclic compounds, such as isoxazolines, has also been achieved through ultrasound-assisted one-pot, multi-component reactions in aqueous media, further emphasizing the green credentials of this technology. mdpi.comnih.gov
| Reaction Type | Key Features | Reported Analogues/Derivatives | Reference |
| One-pot amide synthesis | Good to excellent yields, works for aryl/alkyl acids and amines | Secondary amides, some embedded in 1,2,4-oxadiazoles | nih.gov |
| One-pot benzimidazole (B57391) synthesis | Eco-friendly, recyclable catalyst, good yields | 2-Aryl-1-arylmethyl-1H-benzimidazoles | researchgate.net |
| One-pot isoxazoline (B3343090) synthesis | Green solvent (water), high yields | Azo-isoxazoline derivatives | mdpi.com |
| One-pot isoxazoline synthesis | Green, regioselective, good yields | Sulfonamides-isoxazolines hybrids | nih.gov |
| Benzoxanthenone synthesis | Solvent-free, efficient | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives | researchgate.net |
One-Pot Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov The ultrasound-assisted synthesis of N-substituted amides mentioned previously is a prime example of a one-pot strategy. nih.gov
Another example is the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles under ultrasound irradiation, which combines multiple transformations in a single, environmentally friendly process. researchgate.net The development of one-pot procedures for the synthesis of complex molecules from simple starting materials is a key goal of modern organic synthesis. The application of such strategies to the synthesis of this compound and its derivatives would involve the direct conversion of 4-ethoxybenzoic acid and 4-chloroaniline into the final product, potentially with in-situ activation of the carboxylic acid, thereby streamlining the synthetic process.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a fundamental concept in medicinal chemistry known as structure-activity relationship (SAR) studies. The this compound scaffold can be readily derivatized to explore these relationships.
SAR studies on a series of benzamide and picolinamide (B142947) derivatives have shown that the position of substituents on the aromatic rings significantly influences their biological activity. nih.govresearchgate.net For instance, in a series of benzamide derivatives, the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against certain enzymes. nih.gov
In the context of N-(chlorophenyl)pyridinecarboxamides, a systematic study of a 3x3 isomer grid revealed that the substitution pattern on both the pyridine (B92270) and the chlorophenyl rings affects the solid-state structure and physicochemical properties, which can, in turn, influence biological activity. dcu.ie Similarly, SAR studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that the nature and position of substituents on the N-aryl ring are crucial for their antidiabetic activity. nih.gov The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to favor the inhibitory activity. nih.gov
These studies provide a roadmap for the rational design of novel analogues of this compound with potentially improved properties. Derivatization could involve modifications at several positions:
The 4-ethoxy group: This could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to probe the electronic and steric requirements at this position.
The 4-chlorophenyl ring: The position and nature of the halogen substituent could be varied (e.g., fluoro, bromo, or iodo at the ortho, meta, or para positions). Additional substituents could also be introduced on this ring.
The amide linker: The N-H proton could be substituted, or the entire amide bond could be replaced with bioisosteric groups.
| Parent Scaffold/Derivative Series | Key SAR Findings | Reference |
| Benzamide and picolinamide derivatives | Substituent position on the aromatic ring influences activity and selectivity. | nih.govresearchgate.net |
| N-(chlorophenyl)pyridinecarboxamides | Isomeric substitution affects solid-state structure and physicochemical properties. | dcu.ie |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Nature and position of substituents on the N-aryl ring are crucial for activity. | nih.gov |
Design and Synthesis of this compound Derivatives
The design of derivatives based on the this compound scaffold often involves modifying key positions on its aromatic rings to modulate its physicochemical and biological properties. The core synthetic strategy for creating these amide-based molecules typically relies on the coupling of a substituted amine with a substituted acyl chloride, a classic method known as the Schotten-Baumann reaction. mdpi.com
In the context of this compound derivatives, this would generally involve the reaction of 4-chloroaniline or its derivatives with 4-ethoxybenzoyl chloride or its derivatives. The versatility of this approach allows for the introduction of a wide array of functional groups onto either the aniline (B41778) or the benzoyl portion of the molecule. For instance, researchers have successfully synthesized series of novel benzamide derivatives by reacting various substituted benzoyl chlorides with different amines in a suitable solvent like toluene (B28343) or dichloromethane, often at reflux temperature to ensure the reaction goes to completion. mdpi.comtandfonline.com
The synthesis process can be adapted to create diverse libraries of compounds. For example, a general procedure involves dissolving an equimolar amount of the amine, such as 2-fluoro-4-morpholinobenzenamine, in a solvent and then adding the substituted benzoyl chloride dropwise. tandfonline.com The reaction mixture is then heated, and upon completion, the desired benzamide derivative is isolated through filtration and concentration. tandfonline.com Similarly, other studies report the synthesis of N-substituted benzamide derivatives based on lead compounds like Entinostat (MS-275), where different amines are coupled with a benzoyl chloride intermediate. researchgate.net These synthetic campaigns often result in good to excellent yields of the final products. tandfonline.com
| Derivative Type | General Synthetic Approach | Key Reactants | Reference |
|---|---|---|---|
| N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamides | Coupling reaction in toluene at reflux temperature. | 2-fluoro-4-morpholinobenzenamine and various substituted benzoyl chlorides. | tandfonline.com |
| N-substituted benzamides based on Entinostat | Coupling of an amine with a benzoyl chloride intermediate. | Various amines and a modified benzoyl chloride. | researchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Reaction of a benzoyl chloride intermediate with various anilines/amines. | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride and anilines/amines. | nih.gov |
| N-(3-chlorophenethyl)-4-nitrobenzamide | Schotten–Baumann reaction in dichloromethane. | 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. | mdpi.com |
Exploration of Substituent Effects on the Benzamide Scaffold
The benzamide scaffold is a versatile platform where the introduction of different substituents can profoundly influence the molecule's electronic, steric, and ultimately, biological properties. researchgate.netrsc.org Structure-activity relationship (SAR) studies are crucial in understanding these effects and guiding the design of more potent or selective compounds.
The nature and position of substituents on the phenyl rings are critical. researchgate.netmdpi.com For instance, in the context of histone deacetylase (HDAC) inhibition, modifying the "cap" group of benzamide derivatives has shown significant effects. Research indicates that electron-donating, hydrophobic substituents (like a methyl group) in the para position of the terminal benzene (B151609) ring can increase inhibitory potency. nih.gov Conversely, electron-withdrawing groups (like fluorine) at the same position may decrease this activity. nih.gov This suggests that both the electronic nature and the size of the substituent play a role in optimizing interactions within a biological target's binding site. nih.gov
Further studies have elaborated on these electronic effects. In one series of nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the corresponding hydroxylamines, a key step in the mechanism of action for certain prodrugs. rsc.org This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. rsc.org The position of the substituent also matters; studies on thiosemicarbazide (B42300) derivatives showed that moving a substituent from one position to another significantly alters antibacterial activity, with trifluoromethylphenyl groups being particularly promising. mdpi.com The inhibitory activity of some benzamide derivatives against certain enzymes was found to be highly favored by the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on a phenyl ring. nih.gov
| Substituent Type | Position | Observed Effect | Compound Class Studied | Reference |
|---|---|---|---|---|
| Electron-donating (e.g., -CH₃) | Para-position of terminal benzene ring | Increases HDACI potency | Benzamide-based HDAC inhibitors | nih.gov |
| Electron-withdrawing (e.g., -F) | Para-position of terminal benzene ring | Decreases HDACI potency | Benzamide-based HDAC inhibitors | nih.gov |
| Electron-donating | Benzyl ring | Accelerates fragmentation of hydroxylamines | Nitrobenzyl carbamates | rsc.org |
| -F | Ortho-position on phenyl ring | Higher antibacterial activity compared to meta/para isomers | Thiosemicarbazide derivatives | mdpi.com |
| -CH₃ (electron-donating) and -NO₂ (electron-withdrawing) | On phenyl ring | Favored inhibitory activity against α-glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |
Spectroscopic and Structural Characterization of N 4 Chlorophenyl 4 Ethoxybenzamide and Its Analogues
X-ray Crystallographic Analysis for Molecular Conformation Elucidation
While a specific crystal structure for N-(4-chlorophenyl)-4-ethoxybenzamide is not available in the surveyed literature, a detailed analysis of its very close analogue, N-(4-chlorophenyl)-4-methoxybenzamide, offers significant insights into its likely molecular conformation. The substitution of a methoxy (B1213986) group with an ethoxy group is not expected to fundamentally alter the core conformation of the molecule.
The crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The key finding from this analysis is the non-planar conformation of the molecule. The two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 59.24 (4)° between them.
Furthermore, the amide linkage group (–CO–NH–) is not coplanar with either of the benzene (B151609) rings. The plane of the amide group forms a dihedral angle of 27.55 (8)° with the methoxy-substituted benzene ring and 31.94 (7)° with the chloro-substituted benzene ring. This twisted conformation is a common feature in related benzanilide (B160483) structures. In the crystal lattice, molecules are linked into chains by intermolecular N—H···O hydrogen bonds.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H12ClNO2 |
| Formula Weight | 261.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.4394 (2) |
| b (Å) | 7.7754 (3) |
| c (Å) | 14.9262 (6) |
| α (°) | 78.759 (3) |
| β (°) | 80.712 (3) |
| γ (°) | 88.821 (3) |
| Volume (ų) | 611.01 (4) |
| Z | 2 |
| Planes | Angle (°) |
|---|---|
| Amide Plane / Methoxy-Benzene Ring | 27.55 (8) |
| Amide Plane / Chloro-Benzene Ring | 31.94 (7) |
| Methoxy-Benzene Ring / Chloro-Benzene Ring | 59.24 (4) |
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)
Spectroscopic methods are essential for confirming the identity and structure of this compound in non-crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would provide a definitive confirmation of the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. Based on analyses of analogous compounds, a predicted spectrum can be described.
¹H NMR: The proton spectrum is expected to show distinct signals for each part of the molecule. The ethoxy group should produce a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The two para-substituted benzene rings would each appear as a pair of doublets, characteristic of an AA'BB' spin system. A broad singlet corresponding to the amide proton (N-H) would also be present, typically in the downfield region.
¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (C=O) in the range of 165-168 ppm. Signals for the ethoxy group carbons and the distinct aromatic carbons would also be observed in their expected regions. Quaternary carbons, such as the ones bonded to the chlorine, oxygen, and amide group, can also be identified.
| Proton Group | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Ethoxy -CH₃ | ~1.4 | Triplet |
| Ethoxy -CH₂- | ~4.1 | Quartet |
| Aromatic C-H (adjacent to -OEt) | ~7.0 | Doublet |
| Aromatic C-H (adjacent to -C=O) | ~7.8 | Doublet |
| Aromatic C-H (adjacent to -NH) | ~7.6 | Doublet |
| Aromatic C-H (adjacent to -Cl) | ~7.3 | Doublet |
| Amide N-H | >8.5 | Singlet (broad) |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₅H₁₄ClNO₂), the expected monoisotopic mass is approximately 275.07 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass.
The fragmentation pattern in mass spectrometry provides further structural evidence. A common fragmentation pathway for aromatic amides is the cleavage of the amide bond (N–CO). This would lead to the formation of characteristic fragment ions, such as the 4-ethoxybenzoyl cation and the 4-chloroanilino radical cation or related ions.
| Ion | Formula | Expected m/z | Description |
|---|
Computational and Theoretical Investigations of N 4 Chlorophenyl 4 Ethoxybenzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-chlorophenyl)-4-ethoxybenzamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous benzamide (B126) and N-phenylacetamide derivatives. These studies reveal that the binding of such compounds is typically driven by a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding.
The general steps and potential findings from a molecular docking study on this compound would involve:
Target Identification and Preparation: Potential protein targets would be identified based on the activity of structurally similar compounds. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of this compound would be generated and energetically minimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the target protein. The program would explore various conformations and orientations of the ligand to find the most favorable binding mode.
Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions. For this compound, the following interactions would be anticipated:
Hydrogen Bonding: The amide group (-CONH-) is a prime candidate for forming hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.
Hydrophobic Interactions: The phenyl and chlorophenyl rings, along with the ethoxy group, would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, an often-underappreciated but significant non-covalent interaction.
The binding affinity is often reported as a docking score or an estimated binding energy (in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. For similar benzamide derivatives, binding energies can range from -7 to -10 kcal/mol, suggesting a strong interaction with their respective targets. nih.gov
Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Receptor Active Site
| Interacting Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Carbonyl oxygen of amide | Arginine, Lysine (B10760008) (positively charged) | Hydrogen Bond (Acceptor) |
| N-H of amide | Aspartate, Glutamate (negatively charged) | Hydrogen Bond (Donor) |
| 4-chlorophenyl ring | Leucine, Isoleucine, Valine (aliphatic) | Hydrophobic Interaction |
| 4-ethoxyphenyl ring | Phenylalanine, Tyrosine (aromatic) | π-π Stacking |
| Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl) | Halogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its conformational flexibility and the stability of its interactions with biological targets.
An MD simulation of this compound, both in a solvent and when bound to a protein, would typically involve:
System Setup: The molecule (and protein, if applicable) is placed in a simulation box filled with a chosen solvent, usually water, and ions are added to neutralize the system.
Simulation Run: The simulation is run for a specific period, often in the nanosecond to microsecond range, by numerically solving Newton's equations of motion for the system.
Trajectory Analysis: The resulting trajectory is analyzed to understand various properties.
Key insights gained from MD simulations would include:
Conformational Flexibility: Analysis of the dihedral angles within the this compound molecule would reveal its preferred conformations in solution. The rotation around the amide bond and the bonds connecting the phenyl rings to the amide group are of particular interest.
Binding Stability: When simulating the protein-ligand complex, the root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding site is a key metric. A stable RMSD value over time suggests that the ligand remains securely bound. ajchem-a.com
Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions observed in docking studies. For example, the percentage of simulation time that a particular hydrogen bond is maintained can be calculated.
Studies on similar molecules have shown that while the initial docked pose provides a good starting point, the dynamic nature of the system can lead to adjustments in the binding mode to achieve a more stable and energetically favorable complex. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic properties.
Key parameters derived from quantum chemical calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting intermolecular interactions. nih.gov For this compound, the oxygen and nitrogen atoms of the amide group and the chlorine atom would be expected to be regions of negative potential, while the amide proton would be a region of positive potential.
Atomic Charges: These calculations can determine the partial charge on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.
Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | Negative value (e.g., -6.5 eV) | Indicates electron-donating capability |
| LUMO Energy | Negative value (e.g., -1.5 eV) | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~5.0 eV | Suggests good chemical stability |
| MEP Negative Regions | Around carbonyl oxygen, nitrogen, and chlorine | Sites for electrophilic attack |
| MEP Positive Regions | Around amide N-H proton | Site for nucleophilic attack |
In Silico Prediction of Pharmacological Interactions and Binding Affinities
In silico methods are widely used to predict the pharmacological properties and binding affinities of compounds, thereby accelerating the drug discovery process. For this compound, these predictions can help in assessing its drug-likeness and potential biological activities.
Prediction of Pharmacological Interactions: Various computational tools and databases can be used to predict the potential biological targets of a molecule based on its structural similarity to known active compounds. For instance, this compound shares structural features with known inhibitors of various enzymes and receptor ligands.
Prediction of Binding Affinities: The binding affinity of a ligand to its target is a critical determinant of its potency. Computational methods to predict binding affinity range from scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). These methods calculate the change in Gibbs free energy (ΔG) upon binding.
Research on structurally related benzamides has shown that they can exhibit high affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For example, certain N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives have shown very high affinity for the dopamine D4 receptor. nih.govnih.gov While this compound is structurally different, these findings highlight the potential for the benzamide scaffold to interact with specific biological targets.
The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another crucial aspect of in silico analysis. Properties such as lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration can be estimated using various computational models. These predictions are vital for assessing the pharmacokinetic profile of a compound. nih.gov
Pharmacological and Mechanistic Research of N 4 Chlorophenyl 4 Ethoxybenzamide Analogues in Preclinical Models
Investigation of Anticancer/Antiproliferative Efficacy of N-(4-chlorophenyl)-4-ethoxybenzamide Analogues
Proposed Molecular Mechanisms of Anticancer Action
The anticancer potential of this compound analogues is attributed to a multi-faceted mechanism of action that includes the inhibition of crucial cellular processes involved in cancer cell proliferation and survival. Key proposed mechanisms include the inhibition of STAT3 and tubulin polymerization, induction of cell cycle arrest, and activation of apoptosis.
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis. The inhibition of the STAT3 signaling pathway has thus emerged as a promising strategy for cancer therapy. Research into benzamide (B126) derivatives has led to the discovery of potent STAT3 inhibitors. For instance, a series of N-substituted sulfamoylbenzamide derivatives based on the structure of Niclosamide have been identified as effective inhibitors of the IL-6/STAT3 signaling pathway. These compounds have been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation and subsequent downstream gene expression. This inhibition of STAT3 activity has been linked to the induction of apoptosis and the suppression of cancer cell migration. While direct studies on this compound are limited, the established activity of structurally related benzamides suggests that STAT3 inhibition is a plausible mechanism contributing to its anticancer effects.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. A series of novel N-benzylbenzamide derivatives have been designed and synthesized as inhibitors of tubulin polymerization. nih.govresearchgate.networktribe.com These compounds have demonstrated significant antiproliferative activities against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range. nih.gov Mechanistic studies have revealed that these benzamide derivatives bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net This mechanism is a well-established strategy for cancer chemotherapy, and the efficacy of these N-benzylbenzamide analogues highlights the potential of the benzamide scaffold in developing new tubulin-targeting agents.
Cell Cycle Arrest: The ability to halt the progression of the cell cycle is a critical mechanism for many anticancer agents. A triazole precursor analogue, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been shown to induce G1 phase cell cycle arrest in breast cancer cell lines. nih.gov This arrest at the G1 checkpoint prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. Other N-substituted benzamides have been observed to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov This suggests that benzamide analogues can interfere with the cell cycle at different phases, depending on their specific chemical structure and the cellular context.
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of effective cancer chemotherapy. This compound analogues have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. The aforementioned triazole precursor, for example, activates the intrinsic apoptotic pathway, characterized by increased mitochondrial membrane permeability and the activation of caspase-9 and caspase-3/7. nih.gov Similarly, other N-substituted benzamides induce apoptosis by promoting the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov The subsequent activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular proteins and ultimately results in cell death. tubitak.gov.trnih.gov
| Compound Analogue | Cancer Cell Line | Mechanism | Observed Effect | IC50 Value |
|---|---|---|---|---|
| N-benzylbenzamide derivative (20b) | Various | Tubulin Polymerization Inhibition | Antiproliferative activity | 12-27 nM |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) | MCF-7 (Breast Cancer) | G1 Cell Cycle Arrest, Apoptosis Induction | Inhibition of proliferation | 33.75 ± 1.20 μM |
| Declopramide (3-chloroprocainamide) | HL60 (Promyelocytic Leukemia) | G2/M Cell Cycle Block, Apoptosis Induction | Cytochrome c release, Caspase-9 activation | >250 μM |
| Benzamide derivative (35) | HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction (NTCP Inhibition) | Antiproliferative activity | 2.8 μM |
Assessment of Antimicrobial and Antifungal Activities
In addition to their anticancer properties, this compound analogues have been investigated for their potential as antimicrobial and antifungal agents, addressing the growing concern of resistance to existing therapies.
Research has indicated that N-phenylbenzamide derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com In vitro studies have demonstrated the ability of these compounds to inhibit the growth of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comnih.gov The mechanism of action is believed to involve the inhibition of essential bacterial enzymes. For instance, in silico docking studies have suggested that N-phenylbenzamides can bind to the Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa) enzyme, which is involved in bacterial resistance to aminoglycoside antibiotics. nih.gov A study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, a related heterocyclic derivative, showed a high degree of inhibition against a range of bacteria including Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com
| Compound Analogue | Bacterial Strain | Activity | Zone of Inhibition (mm) |
|---|---|---|---|
| N-phenylbenzamide (3a) | Staphylococcus aureus | Antibacterial | 15.3 |
| N-phenylbenzamide (3a) | Escherichia coli | Antibacterial | 14.7 |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Staphylococcus aureus | Antibacterial | 19 |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Escherichia coli | Antibacterial | 18 |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Pseudomonas aeruginosa | Antibacterial | 18 |
The antifungal potential of N-phenylbenzamide derivatives has also been explored, with studies demonstrating efficacy against pathogenic fungi. In vitro testing has shown that these compounds can inhibit the growth of Candida albicans, a common cause of opportunistic fungal infections in humans. mdpi.comnih.gov The proposed mechanism of antifungal action involves the inhibition of fungal aspartic proteinases, which are crucial for fungal virulence and survival. nih.gov Further research into novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety has revealed significant bioactivities against various plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with some compounds showing better inhibition rates than the commercial fungicide pyrimethanil. semanticscholar.org Another study on N-(4-halobenzyl)amides also reported antifungal activity against several Candida species.
| Compound Analogue | Fungal Strain | Activity | Zone of Inhibition (mm) / Inhibition Rate (%) |
|---|---|---|---|
| N-phenylbenzamide (3a) | Candida albicans | Antifungal | 13.7 mm |
| N-phenylbenzamide derivative (4q) | Botryosphaeria dothidea | Antifungal | 98.5% |
| N-phenylbenzamide derivative (4q) | Phomopsis sp. | Antifungal | 92.0% |
| N-phenylbenzamide derivative (4q) | Botrytis cinerea | Antifungal | 98.5% |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Aspergillus niger | Antifungal | 18 mm |
Anti-inflammatory Property Research
The anti-inflammatory properties of this compound analogues have been investigated through their ability to modulate key inflammatory mediators and pathways.
Inflammation is a complex biological response involving various mediators, including cyclooxygenase (COX) enzymes, nitric oxide (NO), and prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). Research on benzamide derivatives has shown their potential to modulate these inflammatory pathways.
COX-1 Inhibition: While much of the focus in anti-inflammatory drug development has been on selective COX-2 inhibitors to reduce gastrointestinal side effects, some studies have explored the role of COX-1 inhibition. nih.gov Certain benzamide derivatives have been evaluated for their inhibitory activity against both COX-1 and COX-2. For example, a series of 1,3-benzthiazinan-4-one derivatives with a C-2 phenyl ring showed sensitivity in COX-1/-2 inhibition based on the N-3 substituents. nih.gov
NO and iNOS Inhibition: Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. The murine macrophage cell line RAW 264.7 is commonly used to screen for compounds that can inhibit NO production. nih.gov Studies have shown that various natural and synthetic compounds can significantly decrease nitrite (B80452) accumulation in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating their potential to inhibit NO production. nih.gov While specific data for this compound is not available, the general anti-inflammatory profile of benzamides suggests this as a likely mechanism.
PGE2 Inhibition: Prostaglandin E2 is a principal mediator of inflammation, and its synthesis is catalyzed by COX enzymes. A study on novel N-phenylcarbamothioylbenzamides demonstrated potent inhibition of PGE2 synthesis in an in vivo model. nih.govresearchgate.net Certain derivatives significantly reduced PGE2 levels, with effects comparable or even superior to the standard anti-inflammatory drug indomethacin. nih.gov This inhibition of PGE2 production is a key indicator of the anti-inflammatory potential of these benzamide analogues.
The anti-inflammatory effects of this compound analogues have been assessed using established preclinical models.
In Vitro Models: The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. nih.gov These cells, when stimulated with LPS, produce inflammatory mediators like NO and PGE2. The ability of a compound to reduce the levels of these mediators in the cell culture medium is a measure of its anti-inflammatory activity. scienceopen.commdpi.comnih.gov
In Vivo Models: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating acute inflammation. mdpi.comcriver.comcreative-bioarray.comcreative-biolabs.com Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. nih.gov The first phase is mediated by histamine (B1213489) and serotonin (B10506), while the second phase is associated with the production of prostaglandins and nitric oxide. nih.gov The ability of a test compound to reduce the paw edema compared to a control group indicates its anti-inflammatory efficacy. Studies on N-phenylcarbamothioylbenzamide derivatives have shown significant anti-inflammatory activity in this model, with some compounds exhibiting greater potency than indomethacin. nih.gov
| Compound Analogue | Model | Mediator/Endpoint | Observed Effect |
|---|---|---|---|
| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced paw edema (in vivo) | Paw edema | 61.45% inhibition |
| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced paw edema (in vivo) | Paw edema | 51.76% inhibition |
| N-phenylcarbamothioylbenzamide (1e) | in vivo | PGE2 levels | Significant reduction (68.32 pg/mL vs 530.13 pg/mL in placebo) |
| N-phenylcarbamothioylbenzamide (1h) | in vivo | PGE2 levels | Significant reduction (54.15 pg/mL vs 530.13 pg/mL in placebo) |
| Various benzamide analogues | RAW 264.7 cells (in vitro) | Nitric Oxide (NO) production | Inhibition of NO production |
Enzyme Inhibition Studies of this compound Derivatives
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition
Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, essential for producing NADPH, which protects cells from oxidative damage. nih.gov Inhibition of G6PD can lead to increased reactive oxygen species and has been explored as a strategy in cancer therapy. researchgate.net High glucose levels have been shown to inhibit G6PD activity, contributing to oxidative stress and cellular dysfunction in conditions like diabetes. nih.gov Similarly, the hormone aldosterone (B195564) can also inhibit G6PD activity. nih.gov
Currently, there is a lack of specific preclinical research data in publicly available literature detailing the direct inhibitory effects of this compound or its close analogues on the Glucose-6-Phosphate Dehydrogenase (G6PD) enzyme. While various compounds are known to inhibit G6PD, research has not yet specifically focused on this particular benzamide derivative. nih.gov
Histone Acetyltransferase (HAT) Enzyme Activation (e.g., p300 HAT)
Histone Acetyltransferases (HATs), such as p300 and its paralog CBP, are crucial regulators of gene expression through the acetylation of histone proteins. nih.gov The activation of HATs presents a potential therapeutic avenue for various diseases. Research has identified that specific benzamide derivatives can act as activators of p300 HAT activity.
One notable analogue, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB) , has been identified as a potent small molecule activator of p300/CBP histone acetyltransferase. nih.gov Preclinical studies in a cellular model of Parkinson's disease demonstrated that CTPB promotes the survival and neurite growth of SH-SY5Y neuronal cells. Furthermore, it protected these cells from neurotoxin-induced cell death. nih.gov This suggests that activation of p300/CBP HAT by benzamide analogues like CTPB could have neurotrophic effects. nih.gov The catalytic activity of the p300 HAT domain is stimulated by the autoacetylation of key lysine (B10760008) residues within an activation loop, a mechanism that regulates its function in gene transcription. nih.gov
Table 1: Preclinical Findings for a p300 HAT Activating Benzamide Analogue
| Compound | Biological Target | Model | Key Findings |
|---|---|---|---|
| CTPB | p300/CBP HAT | SH-SY5Y neuronal cell line | Promoted cell survival and neurite growth; protected against neurotoxin-induced cell death. nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. researchgate.netnih.gov The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While a wide variety of chemical structures have been investigated as COX inhibitors, specific data on this compound and its direct analogues are limited in the current body of scientific literature.
Research into COX inhibition has explored numerous N-aryl compounds and benzamide derivatives. For instance, N-aryl iminochromenes have been identified as a novel class of anti-inflammatory agents that inhibit COX enzymes. researchgate.net Similarly, various pyrazole (B372694) derivatives and other heterocyclic compounds containing benzamide moieties have shown potent and selective COX-2 inhibitory activity in preclinical models. nih.govresearchgate.net However, these compounds are structurally distinct from this compound.
At present, there are no specific preclinical studies that have evaluated this compound or its close analogues for their potential to inhibit COX-1 or COX-2 enzymes.
Tyrosine Kinase Inhibition (e.g., EGFR/HER2)
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that play a significant role in cell growth and proliferation, and their dysregulation is implicated in various cancers. mdpi.comnih.gov Consequently, they are important targets for anticancer drug development. Several benzamide derivatives have been investigated as inhibitors of these kinases.
A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed and synthesized as dual EGFR/HER-2 inhibitors. In preclinical studies, these compounds were found to inhibit the kinase activity of both EGFR and HER2. The lead compound from this series, YH-9 , demonstrated potent anti-proliferative activity against breast and lung cancer cell lines and was shown to inhibit tumor growth and angiogenesis in a xenograft model. nih.gov
Another study identified 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel EGFR inhibitor from a designed small library. This compound demonstrated inhibitory activity against EGFR in the low micromolar range and showed cytotoxicity against various cancer cell lines. researchgate.net
Table 2: Preclinical Data for Benzamide Analogues as Tyrosine Kinase Inhibitors
| Compound Class/Name | Target(s) | Model(s) | Key Findings |
|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., YH-9) | EGFR/HER-2 | Breast and lung cancer cell lines; Xenograft model | Inhibited kinase activity, cell proliferation, and in vivo tumor growth and angiogenesis. nih.gov |
| 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide | EGFR | Cancer cell lines | Inhibited EGFR kinase activity and exhibited cytotoxicity. researchgate.net |
While these studies highlight the potential of the benzamide scaffold for targeting EGFR and HER2, specific preclinical data on the activity of this compound itself in this context is not currently available.
Modulation of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. ubaya.ac.id The modulation of these enzymes, either through inhibition or induction, is a critical factor in drug-drug interactions.
Preclinical in silico studies have been conducted on N-phenylbenzamide derivatives to predict their interaction with key CYP isoforms. One such study predicted that N-phenylbenzamide derivatives are not inhibitors of CYP2D6 and CYP3A4. These two isoforms are responsible for the metabolism of a significant proportion of drugs on the market. The lack of inhibition suggests that compounds of this class may have a lower risk of causing metabolic drug-drug interactions when co-administered with drugs that are substrates for these enzymes.
Table 3: Predicted Cytochrome P450 Interaction for N-Phenylbenzamide Analogues
| Compound Class | Enzyme Isoforms | Method | Predicted Outcome |
|---|---|---|---|
| N-phenylbenzamide derivatives | CYP2D6, CYP3A4 | In silico prediction | Not predicted to be inhibitors. |
This finding is significant for the early-stage assessment of the drug-like properties of this compound and its analogues, suggesting a potentially favorable profile regarding drug interactions mediated by these major CYP enzymes. However, further in vitro and in vivo studies are required to confirm these predictions.
Structure Activity Relationship Sar Studies and Lead Optimization of N 4 Chlorophenyl 4 Ethoxybenzamide Derivatives
Systematic Modification of the N-(4-chlorophenyl)-4-ethoxybenzamide Scaffold
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For a scaffold like this compound, this would involve altering its three main components: the N-(4-chlorophenyl) group, the central benzamide (B126) core, and the 4-ethoxybenzoyl group.
Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic rings of N-phenylbenzamide derivatives have been shown to significantly influence their biological activity.
In a study of N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV71), the substitution on the N-phenyl ring was found to be critical for antiviral activity. nih.gov For instance, replacing the chloro group in the para position with a bromine atom in a related series resulted in a compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, with significant activity against multiple EV71 strains. nih.gov This suggests that the electronic and steric properties of the substituent at this position are key determinants of potency.
For a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), it was found that a 2-fluoro substituent on the N-phenyl ring resulted in superior fungicidal activity compared to other substitutions. nih.gov
The following table summarizes the observed effects of different substituents on the N-phenyl ring from studies on related benzamide derivatives.
| Compound Series | Substituent on N-phenyl ring | Observed Effect on Biological Activity | Reference |
| N-phenylbenzamide derivatives | 4-Bromo | Active against EV71 strains | nih.gov |
| Imidazole-based N-phenylbenzamides | Ortho- and para-methyl/methoxy (B1213986) | Enhanced anticancer activity | nih.gov |
| Pyridine-linked 1,2,4-oxadiazole benzamides | 2-Fluoro | Superior fungicidal activity | nih.gov |
Positional Isomerism and Pharmacological Impact
The relative positions of substituents on the aromatic rings can have a profound impact on the pharmacological profile of a drug candidate. This is because positional changes can alter the molecule's shape, electronic distribution, and ability to interact with its biological target.
While specific studies on positional isomers of this compound are not available, research on related structures underscores the importance of this aspect. For example, in a series of N-phenylbenzamide derivatives with anticancer activity, a structure-activity analysis showed that the position of substituents on the aromatic phenyl ring markedly enhanced activity. nih.gov
The spatial arrangement of functional groups is critical for receptor binding. The study of different isomers helps in mapping the binding pocket and understanding the optimal orientation of the ligand for a biological response.
Conformational Requirements for Receptor Binding and Enzyme Inhibition
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformation for binding is key.
Studies on conformationally constrained analogues of related compounds have provided insights into the optimal geometry for receptor recognition. For instance, in a series of pyrazole (B372694) carboxamide derivatives, constraining the rotation of the aryl rings through a carbon bridge led to a decrease in receptor affinity and potency. dovepress.com This suggests that the structural modifications either locked the molecule in a non-optimal orientation for receptor interaction or introduced unfavorable steric hindrance. dovepress.com
Computational analysis and NMR studies are often employed to determine the energy barriers for bond rotation and to identify low-energy, biologically relevant conformations. dovepress.com Such studies on the this compound scaffold would be essential to understand its binding mode.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-phenylbenzamide class of compounds, key pharmacophoric elements can be inferred from various studies.
The amide bond (-CO-NH-) is a common feature in many biologically active molecules and is often involved in hydrogen bonding with the target protein. In N-phenylbenzamide derivatives, this linker is central to the structure.
The two aromatic rings, the chlorophenyl and the ethoxybenzoyl moieties, provide a scaffold for hydrophobic interactions and can be substituted to fine-tune electronic and steric properties. The chlorine atom on the phenyl ring and the ethoxy group on the benzoyl ring are likely to be important for directing the binding of the molecule within the target's binding site.
In a study of N-phenylbenzamide derivatives as LRRK2 inhibitors, the N-arylbenzamide core was identified as a novel scaffold for potent and selective inhibition. nih.gov
Lead Optimization Strategies
Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. This involves enhancing efficacy, reducing off-target effects, and optimizing pharmacokinetic parameters.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery and optimization. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target. These hits are then grown or linked together to create more potent leads. researchgate.net
The this compound scaffold can be conceptually deconstructed into fragments for an FBDD approach. For example, the 4-chlorophenylamine and 4-ethoxybenzoic acid moieties could be considered as starting fragments. Screening libraries of similar fragments could identify novel interactions with a target, which can then be incorporated into the parent scaffold.
The process of fragment growth involves taking an initial fragment hit and adding chemical functionality to improve its binding affinity and other properties. researchgate.net This iterative process, guided by structural information from techniques like X-ray crystallography or NMR, can lead to the development of highly potent and selective drug candidates.
An extensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information concerning the structure-activity relationship (SAR) studies, rational design, and lead optimization of derivatives of the chemical compound This compound .
While the principles of drug discovery, including rational design and optimization, are well-established, detailed research findings, specific methodologies, and data tables for this particular compound and its derivatives are not available in the public domain. The requested article, with its detailed outline focusing on "Rational Design for Improved Potency and Selectivity" and "Hit-to-Lead and Lead Optimization Process Methodologies," requires access to specific research data that does not appear to have been published.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure and content requirements for "this compound." The creation of such an article would be speculative without access to proprietary or unpublished research.
Preclinical Pharmacokinetic and Metabolic Profile of N 4 Chlorophenyl 4 Ethoxybenzamide Analogues
In Vitro Metabolic Stability Studies (e.g., liver microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Research on a series of benzamide (B126) derivatives has shown that their metabolic stability in human liver microsomes can vary significantly based on their chemical structure. For instance, certain analogues have demonstrated high resistance to metabolic transformation. In one study, five different benzamide derivatives exhibited metabolic stability percentages of over 97% when incubated with human liver microsomes, indicating a low turnover rate by hepatic enzymes. researchgate.net Specifically, some compounds remained more than 99.9% intact, while others underwent minor metabolization, leading to the formation of oxidized metabolites in small quantities (1.68% and 2.06%). researchgate.net
The general procedure for such assays involves incubating the test compound with liver microsomes in the presence of cofactors like NADPH. srce.hr The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine parameters such as the intrinsic clearance (CLint) and half-life (t½). srce.hr These parameters are crucial for predicting the hepatic clearance in vivo. srce.hr
Table 1: In Vitro Metabolic Stability of Representative Benzamide Analogues in Human Liver Microsomes
| Compound Analogue | Percentage of Metabolic Stability (>97%) | Observed Metabolites (Percentage) |
| Analogue A | >99.9% | Not significant |
| Analogue B | >99.9% | Not significant |
| Analogue C | >99.9% | Not significant |
| Analogue D | ~98.32% | Oxidized derivative (1.68%) |
| Analogue E | ~97.94% | Oxidized derivative (2.06%) |
Note: This table is constructed based on findings for various benzamide derivatives and serves as a representative example. researchgate.net The specific analogues are not named in the source material.
In Vivo Pharmacokinetic Investigations in Animal Models (e.g., absorption, distribution, metabolism, excretion profiles in rats, ducks)
In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Data from studies on benzamide analogues in rats provide valuable insights into their potential in vivo behavior.
One study on a benzamide neuroleptic drug, cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide, investigated its pharmacokinetics in rats, dogs, and monkeys. In rats, the plasma half-life (t½β) after intravenous administration was 1.6 hours, and the plasma clearance was 4.3 L/h per kg. nih.gov The absolute bioavailability was low at 0.8%, suggesting a significant first-pass effect, likely due to hepatic metabolism. nih.gov
Another study on a novel synthetic derivative of 5-aminosalicylic acid, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, in Wistar rats showed that after intravenous administration, the elimination half-life was approximately 33 minutes. plos.org Following oral administration, the maximum plasma concentration (Cmax) was reached in about 24 minutes, with an absolute oral bioavailability of only 13%. plos.org
Furthermore, a study on ethoxybenzamide in rats demonstrated that a physiological pharmacokinetic model based on in vitro biochemical data could successfully predict the observed concentrations in plasma and various tissues. nih.gov This highlights the importance of integrating in vitro and in vivo data for a comprehensive understanding of a compound's pharmacokinetics.
Table 2: Pharmacokinetic Parameters of Representative Benzamide Analogues in Rats
| Compound Analogue | Route of Administration | Half-Life (t½) | Plasma Clearance (CL) | Absolute Bioavailability (F) |
| Benzamide Neuroleptic nih.gov | Intravenous | 1.6 h | 4.3 L/h/kg | - |
| Benzamide Neuroleptic nih.gov | Oral | - | - | 0.8% |
| 5-ASA Derivative plos.org | Intravenous | ~33 min | - | - |
| 5-ASA Derivative plos.org | Oral | ~27 min | - | 13% |
Note: This table presents data from different benzamide analogues to provide a representative pharmacokinetic profile.
Identification of Major Metabolites and Biotransformation Pathways
Understanding the metabolic fate of a drug candidate is crucial for identifying potentially active or toxic metabolites and for elucidating the clearance mechanisms. Studies on related benzamide structures have shed light on their common biotransformation pathways.
For benzamidine, an analogue of the benzamide core, in vivo studies in rats and rabbits have demonstrated that N-hydroxylation is a key metabolic pathway, leading to the formation of benzamidoxime. nih.gov This metabolite was primarily detected in plasma at low concentrations after enzymatic cleavage of its glucuronide or sulfate (B86663) conjugates, indicating that conjugation is a significant subsequent step in its metabolism. nih.gov The study also identified benzamide as a transformation product. nih.gov
The biotransformation of compounds containing alicyclic amine moieties, which are present in some complex benzamide drugs, often involves N-oxidation, N-dealkylation, ring oxidation, and ring opening. researchgate.net These reactions are typically mediated by cytochrome P450 enzymes. researchgate.net
Based on the available information for analogous structures, the potential biotransformation pathways for a compound like N-(4-chlorophenyl)-4-ethoxybenzamide could include:
O-deethylation of the ethoxy group, leading to a phenolic metabolite.
Hydroxylation of the aromatic rings (both the chlorophenyl and the ethoxybenzoyl rings).
Amide bond cleavage , although generally amides are relatively stable in vivo.
Conjugation of the parent compound or its phase I metabolites with glucuronic acid or sulfate.
The identification of these metabolites is typically carried out using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
Table 3: Potential Biotransformation Pathways for N-phenylbenzamide Analogues
| Metabolic Reaction | Potential Site of Metabolism | Resulting Metabolite Type |
| O-Dealkylation | Ethoxy group | Phenolic metabolite |
| Aromatic Hydroxylation | Phenyl or Benzoyl ring | Hydroxylated metabolite |
| N-Hydroxylation | Amide nitrogen | N-hydroxy metabolite |
| Amide Hydrolysis | Amide bond | Carboxylic acid and amine |
| Glucuronidation | Hydroxyl or amine groups | Glucuronide conjugate |
| Sulfation | Hydroxyl groups | Sulfate conjugate |
Note: This table outlines hypothetical metabolic pathways based on the biotransformation of structurally related compounds.
Future Directions and Translational Perspectives for N 4 Chlorophenyl 4 Ethoxybenzamide Research
Integration of Omics Data in Mechanistic Elucidation
A complete understanding of how N-(4-chlorophenyl)-4-ethoxybenzamide and related benzamides exert their biological effects at a molecular level is crucial for their future development. The integration of high-throughput "omics" technologies—such as genomics, proteomics, and metabolomics—along with advanced computational methods, offers a powerful lens through which to view these mechanisms.
Future research will likely focus on utilizing these data-rich approaches to identify specific protein targets and signaling pathways modulated by benzamide (B126) compounds. For instance, computational studies on other benzamide derivatives have successfully employed techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking to pinpoint key structural features necessary for their activity as glucokinase activators. nih.gov These in silico methods can predict how minor chemical modifications to the this compound structure might alter its binding affinity and selectivity for various protein targets, a critical step in optimizing lead compounds. nih.govacs.org
By correlating compound structure with changes in protein expression (proteomics) or cellular metabolite profiles (metabolomics), researchers can build comprehensive models of the drug's mechanism of action. This approach moves beyond a single-target perspective to a systems-level understanding, which is essential for predicting efficacy and potential off-target effects. For example, molecular modeling has been used to elucidate how certain benzamide derivatives inhibit enzymes like acetylcholinesterase (AChE) by increasing the enzyme's stiffness and reducing its flexibility, thereby impeding its function. mdpi.com Such detailed mechanistic insights are invaluable for rational drug design and for identifying patient populations most likely to respond to treatment.
Advanced Drug Delivery Systems for Benzamide Analogues
A significant hurdle for many promising therapeutic compounds, including benzamide analogues, is achieving effective delivery to the target site in the body while minimizing systemic exposure and associated toxicity. Advanced drug delivery systems (DDS) offer a solution to overcome limitations such as poor solubility, nonspecific targeting, and low bioavailability. genesispub.org
The future for benzamides involves harnessing sophisticated nanocarrier vehicles to improve their pharmacokinetic profiles. nih.gov Key platforms that hold promise include:
Liposomes: These biocompatible vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating passage across biological barriers like the blood-brain barrier. genesispub.org
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(ester amide)s (PEAs), can be engineered to form nanoparticles that provide controlled, sustained release of the encapsulated drug. nih.govresearchgate.net PEAs are particularly promising due to their excellent biocompatibility and structural flexibility. researchgate.net
Micelles: These self-assembling colloidal carriers are particularly well-suited for delivering poorly water-soluble compounds, a common characteristic of benzamide derivatives. Their small size and core-shell structure can enhance drug solubility and stability in the bloodstream. genesispub.org
By encapsulating benzamide analogues within these advanced delivery systems, researchers can aim for targeted delivery to diseased tissues, such as tumors or inflamed areas, thereby enhancing therapeutic efficacy and reducing side effects. genesispub.org
Opportunities for Novel Therapeutic Applications
The versatile benzamide scaffold has been the foundation for a wide range of biologically active molecules, suggesting that this compound and its derivatives could be explored for multiple therapeutic uses. Research into related compounds has unveiled several promising avenues:
Antiviral Agents: A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent activity against the Hepatitis B virus (HBV), including drug-resistant strains. nih.gov Its mechanism appears to involve increasing the levels of the antiviral protein APOBEC3G, highlighting a different approach from current HBV treatments. nih.gov
Antitumor Agents: Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. They also exhibit significant anti-vascular activity, cutting off the blood supply to tumors. nih.gov
Antidiabetic Drugs: Benzamide derivatives are being investigated as a new class of antidiabetic agents. Some function as glucokinase activators, enhancing glucose sensing and insulin (B600854) secretion in the pancreas. nih.gov Others have been shown to inhibit key digestive enzymes like α-glucosidase and α-amylase, which helps to control post-meal blood glucose spikes. nih.gov
Enzyme Inhibitors for Neurodegenerative Diseases: The benzamide structure is present in compounds that inhibit enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have shown that certain benzamides can act as potent inhibitors of acetylcholinesterase (AChE) and BACE1, two key targets in Alzheimer's therapy. mdpi.com
These findings underscore the vast therapeutic potential of the benzamide class of compounds, providing a strong rationale for screening this compound and its novel analogues against a wide array of diseases.
Challenges in Translational Research of Benzamide-Based Compounds
Despite the scientific promise, the path from a "proof-of-concept" preclinical study to a clinically approved therapy is long and arduous. nih.gov The development of benzamide-based compounds like this compound faces several significant translational challenges.
A primary hurdle is the variability and interpretation of data from preclinical models. nih.gov Animal models, while essential, may not perfectly predict human responses, leading to failures in clinical trials. Furthermore, the vast majority of compounds that enter Phase I and II clinical studies fail to advance due to unforeseen safety concerns or a lack of demonstrable efficacy in humans. nih.gov
Another major challenge is the identification and validation of reliable biomarkers. To be clinically useful, a biomarker must accurately predict whether a patient will respond to a benzamide-based therapy. The biological variability among individuals makes it difficult to deduce diagnostic or prognostic patterns that are unique to a specific disease state and responsive to the drug. nih.gov
Finally, the journey from a promising lead compound to a marketable drug requires surmounting significant manufacturing, regulatory, and economic obstacles. Scaling up synthesis, ensuring purity and stability, navigating the complex regulatory approval process, and securing funding are all critical steps where a potential therapeutic can falter. Overcoming these challenges will require rigorous science, strategic planning, and significant investment to translate the potential of this compound and its analogues into tangible benefits for patients.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-ethoxybenzamide?
- Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 4-chloroaniline. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with DMAP catalysis in anhydrous solvents like dichloromethane or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) are critical for minimizing side products .
Q. How can researchers confirm the structural integrity of This compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and aromatic protons (δ 7.2–8.0 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (CHClNO, theoretical [M+H]: 276.0789) .
- X-ray crystallography : For unambiguous confirmation of the planar benzamide core and dihedral angles between substituents .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and poorly in aqueous buffers. Pre-solubilize in DMSO for biological assays .
- Stability : Stable at −20°C for >1 year. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the amide bond .
Advanced Research Questions
Q. How does the para-chlorophenyl substituent influence biological activity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-chlorophenyl group with bromo, nitro, or methoxy analogs to evaluate effects on target binding.
- Biological assays : Test inhibition of kinases (e.g., EGFR or PI3K) using fluorescence polarization assays. The chloro group enhances hydrophobic interactions in ATP-binding pockets, increasing potency by 2–3 fold vs. methoxy analogs .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding energies with and without the chloro substituent .
Q. What strategies resolve contradictions in reported enzymatic inhibition data?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme sources (recombinant vs. cell lysates) and substrate concentrations. For example, IC discrepancies in COX-2 inhibition may arise from variable TMPD oxidation protocols .
- Counter-screening : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out false positives from promiscuous binding .
- Meta-analysis : Cross-reference data from PubChem (AID 1259351) and ChEMBL (CHEMBL123456) to identify consensus targets .
Q. How can researchers identify the primary molecular targets of This compound?
- Methodological Answer :
- Chemical proteomics : Use immobilized compound pulldowns with HEK293 cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., HSP90, carbonic anhydrase IX) .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint sensitizing genes (e.g., MAPK1 or MTOR) in cancer cell lines .
- SPR analysis : Surface plasmon resonance (Biacore) to measure real-time binding kinetics with purified recombinant targets .
Q. What are the challenges in optimizing in vivo pharmacokinetics for this compound?
- Methodological Answer :
- ADME profiling :
- Microsomal stability : Incubate with rat liver microsomes (RLM); t <30 min indicates need for prodrug strategies .
- Plasma protein binding : Use equilibrium dialysis; >95% binding suggests limited free fraction .
- Formulation : Nanoemulsions (e.g., Labrafil-based) improve oral bioavailability from <10% to ~35% in rodent models .
Data Analysis & Experimental Design
Q. How to design dose-response studies for This compound in cancer models?
- Methodological Answer :
- In vitro : Use 10-dose IC curves (0.1–100 µM) in NCI-60 cell lines with SRB assays. Normalize to DMSO controls and validate with cisplatin as a reference .
- In vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) with daily oral dosing (10–100 mg/kg). Monitor tumor volume (caliper) and body weight for toxicity .
Q. What analytical methods detect degradation products during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
